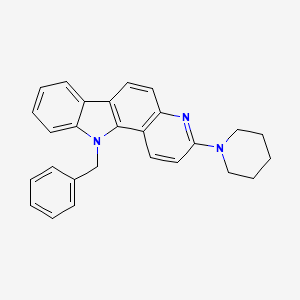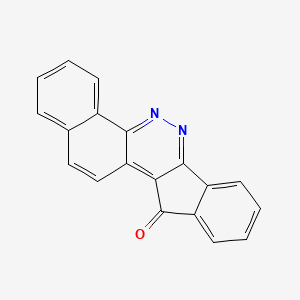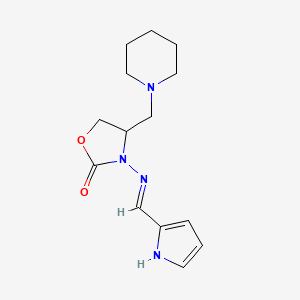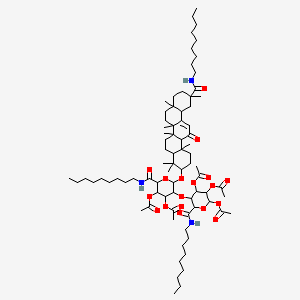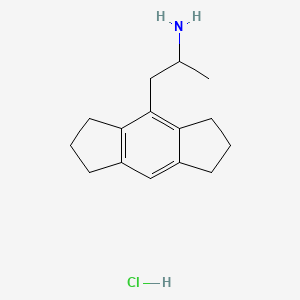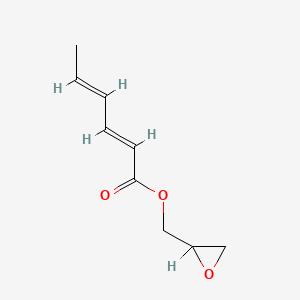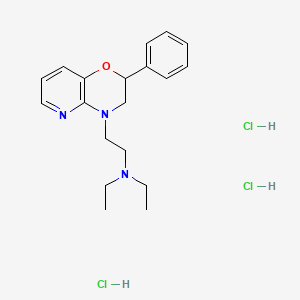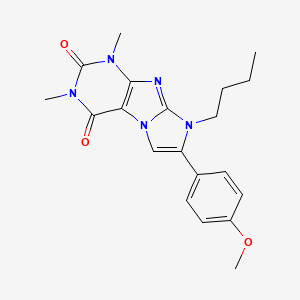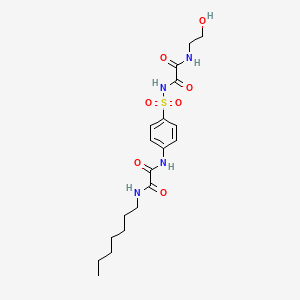
Ethanediamide, N-((4-(((heptylamino)oxoacetyl)amino)phenyl)sulfonyl)-N'-(2-hydroxyethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanediamide, N-((4-(((heptylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-(2-hydroxyethyl)- is a complex organic compound with a unique structure that includes both amide and sulfonyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanediamide, N-((4-(((heptylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-(2-hydroxyethyl)- typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of heptylamine with oxalic acid to form heptylamino oxoacetyl. This intermediate is then reacted with 4-aminobenzenesulfonyl chloride to form the sulfonyl derivative. Finally, the compound is reacted with 2-hydroxyethylamine to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Ethanediamide, N-((4-(((heptylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-(2-hydroxyethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
科学的研究の応用
Ethanediamide, N-((4-(((heptylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-(2-hydroxyethyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethanediamide, N-((4-(((heptylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-(2-hydroxyethyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The specific pathways involved depend on the biological context and the target enzyme or receptor.
類似化合物との比較
Similar Compounds
Oxamide: A simpler amide compound with similar functional groups.
Sulfonamides: Compounds containing the sulfonyl functional group, used in various applications including antibiotics.
Hydroxyethylamines: Compounds with hydroxyethyl groups, used in pharmaceuticals and as intermediates in organic synthesis.
Uniqueness
Ethanediamide, N-((4-(((heptylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-(2-hydroxyethyl)- is unique due to its combination of amide, sulfonyl, and hydroxyethyl functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
81717-35-3 |
|---|---|
分子式 |
C19H28N4O7S |
分子量 |
456.5 g/mol |
IUPAC名 |
N-heptyl-N'-[4-[[2-(2-hydroxyethylamino)-2-oxoacetyl]sulfamoyl]phenyl]oxamide |
InChI |
InChI=1S/C19H28N4O7S/c1-2-3-4-5-6-11-20-16(25)18(27)22-14-7-9-15(10-8-14)31(29,30)23-19(28)17(26)21-12-13-24/h7-10,24H,2-6,11-13H2,1H3,(H,20,25)(H,21,26)(H,22,27)(H,23,28) |
InChIキー |
JEUJEZFVDCUUMX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCNC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C(=O)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[2-(diethylamino)ethyl]pyridine-3-carboximidamide;hydrochloride](/img/structure/B12746413.png)
